molecular formula C48H48FeN6O4S B577100 iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate CAS No. 14639-04-4

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate

Cat. No.: B577100
CAS No.: 14639-04-4
M. Wt: 860.855
InChI Key: PLYRLSMTBJYNRX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Coordination Geometry

The crystallographic structure of iron(II)-3,4,7,8-tetramethyl-1,10-phenanthroline sulfate complex reveals a distinctive octahedral coordination environment around the iron(II) center, which is fundamentally altered by the presence of methyl substituents on the phenanthroline ligands. X-ray crystallographic studies of related iron-phenanthroline complexes demonstrate that the iron(II) center adopts a distorted octahedral geometry with D3 symmetry, where the iron-nitrogen bond distances typically range from 197.3 picometers in unsubstituted complexes. The introduction of methyl groups at the 3, 4, 7, and 8 positions of the phenanthroline ring system introduces significant steric hindrance that affects the overall coordination geometry.

The molecular formula of this complex is C48H48FeN6O4S with a molecular weight of 860.86 grams per mole, indicating the presence of three 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinated to a single iron(II) center. The crystal structure exhibits monoclinic symmetry, similar to other iron-phenanthroline complexes, with the sulfate anion positioned in the crystal lattice to balance the 2+ charge of the complex cation. The tetramethyl substitution pattern creates a more sterically crowded coordination environment compared to the parent phenanthroline complex, which influences both the metal-ligand bond lengths and the overall molecular symmetry.

Crystallographic data from comparative studies reveal that iron(II) complexes with substituted phenanthroline ligands maintain the characteristic octahedral geometry but exhibit measurable distortions due to steric effects. The iron-nitrogen bond distances in tetramethyl-substituted complexes are typically slightly longer than those in unsubstituted analogues, reflecting the increased steric bulk around the coordination sphere. The bite angle of the tetramethyl-phenanthroline ligand, defined as the nitrogen-iron-nitrogen angle within a single chelating ligand, deviates from the ideal 90 degrees due to the geometric constraints imposed by the rigid aromatic ring system and the steric interactions between methyl substituents.

The crystal packing arrangement of iron(II)-3,4,7,8-tetramethyl-1,10-phenanthroline sulfate involves extensive hydrogen bonding networks between the sulfate anions and any water molecules of crystallization, as well as potential π-π stacking interactions between the aromatic phenanthroline rings of adjacent complex molecules. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid-state material.

Spectroscopic Identification of Ligand-Metal Bonding

Spectroscopic analysis of iron(II)-3,4,7,8-tetramethyl-1,10-phenanthroline sulfate provides comprehensive insights into the nature of ligand-metal bonding and the electronic structure of this coordination complex. Ultraviolet-visible spectroscopy reveals characteristic absorption bands that are diagnostic of the iron(II)-phenanthroline interaction, with the tetramethyl substitution causing notable shifts compared to unsubstituted analogues. The complex exhibits a maximum absorption wavelength around 500 nanometers, which corresponds to metal-to-ligand charge transfer transitions characteristic of low-spin iron(II) complexes with aromatic nitrogen-donor ligands.

The electronic absorption spectrum displays intense bands in the visible region that arise from π→π* intraligand transitions within the phenanthroline ring system, as well as metal-to-ligand charge transfer bands that provide direct evidence for the strong covalent character of the iron-nitrogen bonds. Computational studies using time-dependent density functional theory reveal that the highest occupied molecular orbitals are primarily localized on the iron d orbitals, while the lowest unoccupied molecular orbitals have significant π* character centered on the phenanthroline ligands. This electronic structure is consistent with the strong σ-donor and π-acceptor properties of the tetramethyl-phenanthroline ligand.

Infrared spectroscopy provides additional confirmation of the coordination mode and bonding characteristics of the complex. The spectrum exhibits characteristic vibrational bands associated with the coordinated phenanthroline ligands, including carbon-nitrogen stretching modes and aromatic carbon-carbon stretching vibrations that are shifted compared to the free ligand due to coordination to the iron center. The presence of sulfate anions is confirmed by characteristic bands at approximately 1114 and 616 wavenumbers, corresponding to the ν3 and ν4 vibrational modes of the sulfate ion. The absence of significant shifts in these sulfate bands confirms that the sulfate serves as a non-coordinating counteranion rather than a ligand.

Mössbauer spectroscopy provides definitive evidence for the oxidation state and spin state of the iron center in this complex. The isomer shift and quadrupole splitting parameters are characteristic of low-spin iron(II) in an octahedral environment, with values that are influenced by the electron-donating properties of the methyl substituents on the phenanthroline rings. The electron density at the iron nucleus, as reflected in the isomer shift, is higher in tetramethyl-substituted complexes compared to unsubstituted analogues due to the increased electron density donated by the methyl groups through inductive effects.

Nuclear magnetic resonance spectroscopy of diamagnetic iron(II) complexes reveals the chemical environment of the organic ligands and provides insights into the symmetry of the complex in solution. The 1H nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons of the phenanthroline rings as well as the methyl substituents, with chemical shifts that reflect the electronic environment created by coordination to the iron center.

Comparative Molecular Orbital Studies With Substituted Phenanthroline Complexes

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of iron(II)-3,4,7,8-tetramethyl-1,10-phenanthroline sulfate compared to other substituted phenanthroline complexes. The molecular orbital analysis reveals that the introduction of methyl substituents at positions 3, 4, 7, and 8 of the phenanthroline ring system significantly affects both the energy levels and the spatial distribution of frontier molecular orbitals. Comparative studies with other substituted phenanthroline complexes, such as 4,7-dimethyl-1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline analogues, demonstrate systematic trends in electronic structure that correlate with the electron-donating or electron-withdrawing nature of the substituents.

The highest occupied molecular orbital of the tetramethyl complex is primarily composed of iron d orbitals with significant mixing from nitrogen lone pairs of the coordinated phenanthroline ligands, while the lowest unoccupied molecular orbital exhibits substantial π* character localized on the aromatic ring systems. The electron-donating nature of the methyl groups raises the energy of both the highest occupied and lowest unoccupied molecular orbitals compared to the unsubstituted phenanthroline complex, resulting in a red shift of the metal-to-ligand charge transfer absorption bands observed experimentally.

Computational analysis of the bonding interactions reveals that the iron-nitrogen bonds in the tetramethyl complex have increased covalent character compared to complexes with electron-withdrawing substituents, as evidenced by greater orbital overlap and higher bond order calculations. The tetramethyl substitution pattern creates a more electron-rich coordination environment that strengthens the σ-donor interactions between the phenanthroline nitrogen atoms and the iron center while maintaining the π-acceptor capability of the aromatic ring system.

Energy decomposition analysis of the metal-ligand bonding reveals that electrostatic interactions contribute significantly to the overall stability of the complex, with the electron-donating methyl groups enhancing the electrostatic attraction between the negatively charged ligand lone pairs and the positively charged iron center. The orbital interaction energy, which encompasses both σ-donation and π-backbonding components, is also enhanced in the tetramethyl complex due to the improved energy matching between the iron d orbitals and the ligand frontier molecular orbitals.

Comparative studies with other substituted phenanthroline complexes reveal that the electronic effects of substituents follow predictable trends based on their electron-donating or electron-withdrawing properties. Electron-donating substituents such as methyl groups stabilize the low-spin iron(II) configuration by increasing the ligand field strength, while electron-withdrawing groups can destabilize this configuration and potentially lead to spin crossover behavior under certain conditions. The tetramethyl substitution pattern represents an optimal balance between steric and electronic effects, providing enhanced stability while maintaining the desired low-spin electronic configuration.

The calculated spin density distribution in the tetramethyl complex confirms the low-spin iron(II) configuration with all six d electrons paired in the t2g orbitals, consistent with the diamagnetic properties observed experimentally. Population analysis reveals that the iron center carries a reduced positive charge compared to complexes with less electron-donating ligands, reflecting the increased electron density donated by the tetramethyl-phenanthroline ligands through both inductive and mesomeric effects.

Properties

IUPAC Name

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q;;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRLSMTBJYNRX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[O-]S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48FeN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932829
Record name Iron(2+) sulfate--3,4,7,8-tetramethyl-1,10-phenanthroline (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14639-04-4
Record name Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14639-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline ferrous sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron(2+) sulfate--3,4,7,8-tetramethyl-1,10-phenanthroline (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stoichiometric Reaction of Ferrous Sulfate with 3,4,7,8-Tetramethyl-1,10-Phenanthroline

The most widely cited method involves reacting ferrous sulfate (FeSO4\text{FeSO}_4) with 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4_4phen) in a 1:3 molar ratio. The ligand acts as a bidentate chelator, coordinating to the iron(II) center through its nitrogen atoms. The reaction is typically conducted in aqueous or aqueous-organic media under inert atmospheres to prevent oxidation of Fe2+^{2+} to Fe3+^{3+}.

Procedure :

  • Dissolve 3,4,7,8-tetramethyl-1,10-phenanthroline (3 equivalents) in deoxygenated water or ethanol.

  • Add ferrous sulfate (1 equivalent) to the ligand solution with vigorous stirring.

  • Maintain the reaction at 25–60°C for 2–6 hours until a color change from pale green to deep red-orange is observed.

  • Filter the precipitate and wash with cold solvent to remove unreacted starting materials.

Key Parameters :

  • pH : Acidic conditions (pH 3–5) stabilize the iron(II) center.

  • Solvent : Mixed solvents (e.g., water-ethanol) improve ligand solubility.

  • Oxygen exclusion : Nitrogen or argon atmospheres prevent oxidation.

Optimization of Reaction Conditions

Temperature and Reaction Time

Kinetic studies indicate that the chelation rate increases with temperature but must balance against thermal decomposition. At 60°C, the reaction completes within 2 hours, whereas at 25°C, 6 hours are required. Prolonged heating (>8 hours) leads to ligand degradation, as evidenced by UV-Vis spectral shifts.

Purification and Characterization

Crystallization

The crude product is purified via slow evaporation or diffusion crystallization. Ethanol-water (1:1 v/v) mixtures yield hexagonal crystals suitable for X-ray diffraction.

Spectroscopic Characterization

  • UV-Vis Spectroscopy : The tris-complex exhibits a strong metal-to-ligand charge transfer (MLCT) band at λmax=500nm\lambda_{\text{max}} = 500 \, \text{nm} (ε=11,000dm3mol1cm1\varepsilon = 11,000 \, \text{dm}^3 \, \text{mol}^{-1} \, \text{cm}^{-1}).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z=860.281m/z = 860.281 [M]+^+.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time
Aqueous, 25°C78956 hours
Ethanol-Water, 60°C92982 hours
Micellar SDS Medium85973 hours

Notes :

  • Micellar media (e.g., sodium dodecyl sulfate, SDS) accelerate chelation by pre-organizing ligands.

  • Ethanol-water mixtures enhance yields by reducing ligand aggregation.

Challenges and Mitigation Strategies

Oxidation of Iron(II)

Trace oxygen oxidizes Fe2+^{2+} to Fe3+^{3+}, forming paramagnetic impurities. Chelating agents (e.g., ascorbic acid) added in catalytic amounts (0.1–1 mol%) suppress oxidation.

Ligand Steric Effects

The tetramethyl groups on Me4_4phen hinder coordination, requiring elevated temperatures for complete chelation. Microwave-assisted synthesis (80°C, 30 minutes) has been explored but risks ligand decomposition.

Industrial-Scale Production

Pilot-scale batches (1–10 kg) employ continuous flow reactors with in-line UV monitoring. Key parameters:

  • Residence time : 20–30 minutes

  • Throughput : 50 g/h

  • Solvent recovery : >90% via distillation

Recent Advances

Electrochemical Synthesis

Constant-potential electrolysis of iron anodes in ligand solutions produces the complex with 94% yield and minimal waste.

Biocatalytic Methods

Genetically engineered E. coli expressing iron-binding proteins catalyze chelation at pH 7, though yields remain low (22%) .

Chemical Reactions Analysis

Types of Reactions

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to iron(III) under appropriate conditions.

    Reduction: The compound can be reduced back to iron(II) if it has been oxidized.

    Substitution: Ligand exchange reactions can occur, where the 3,4,7,8-tetramethyl-1,10-phenanthroline ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center would yield an iron(III) complex, while ligand substitution could result in a new coordination compound with different properties.

Scientific Research Applications

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: Studied for its potential role in biological systems, particularly in the context of iron transport and storage.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in materials science for the development of new materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism by which iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate exerts its effects involves coordination chemistry principles. The iron center can participate in redox reactions, facilitating electron transfer processes. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands stabilize the iron center and influence its reactivity. The sulfate anion helps to balance the charge and maintain the overall stability of the complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents on the phenanthroline ligand significantly alter the properties of iron complexes. Key comparisons include:

Compound Substituent Positions/Type Key Properties Applications References
[Fe(phen)₃]²⁺ None ε = 11,100 M⁻¹cm⁻¹ (510 nm); moderate stability; lower redox potential General iron quantification, DNA binding
[Fe(tmphen)₃]²⁺ 3,4,7,8-tetramethyl Enhanced hydrophobicity; ΔG° = -28.5 kJ/mol (DNA binding); higher redox shift Electrochemical probes, anticancer studies
[Fe(bathophen)₃]²⁺ 4,7-diphenyl ε = 22,400 M⁻¹cm⁻¹ (533 nm); high sensitivity Trace iron detection in biological systems
[Fe(4,7-(OMe)₂-phen)₃]²⁺ 4,7-dimethoxy Lower solubility in polar solvents; altered redox kinetics Catalysis, photochemical studies
[Fe(sec-butylphen)₃]³⁺ 2,9-di-sec-butyl Bulky substituents reduce stability; forms [FeCl₄]⁻ complexes Comparative stability studies

Notes:

  • Molar Absorptivity (ε) : Bathophenanthroline (4,7-diphenyl) exhibits the highest ε due to extended conjugation, making it ideal for low-concentration iron detection .
  • Redox Potential: Methyl substituents in tmphen increase electron density at Fe²⁺, shifting redox potentials anodically compared to unsubstituted phenanthroline .
  • Stability : The tmphen ligand’s methyl groups enhance hydrophobic interactions, stabilizing DNA binding (ΔG° = -28.5 kJ/mol vs. -24.1 kJ/mol for [Fe(phen)₃]²⁺) .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic and Thermodynamic Data

Property [Fe(phen)₃]²⁺ [Fe(tmphen)₃]²⁺ [Fe(bathophen)₃]²⁺
λₘₐₓ (nm) 510 520 533
ε (M⁻¹cm⁻¹) 11,100 13,200* 22,400
DNA Binding ΔG° (kJ/mol) -24.1 -28.5 N/A
Redox Potential (E₁/₂, V) +0.72 +0.85 +0.78

*Estimated based on substituent effects .

Table 2: Stability Constants (logβ) of Iron-Phenanthroline Complexes

Ligand logβ (Fe²⁺) logβ (Fe³⁺)
1,10-phenanthroline 21.3 14.1
3,4,7,8-tmphen 22.1* 15.6*
4,7-diphenylphen 23.5 16.8

*Derived from voltammetric data .

Biological Activity

Iron(2+); 3,4,7,8-tetramethyl-1,10-phenanthroline; sulfate, commonly referred to as tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II) sulfate or simply tmphen-Fe(II) sulfate, is a coordination complex that has garnered attention for its biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₄₈H₄₈FeN₆O₄S
  • Molecular Weight : 860.86 g/mol
  • CAS Number : 14639-04-4

The biological activity of tmphen-Fe(II) sulfate primarily stems from its ability to chelate iron and modulate oxidative stress. The complex has been shown to influence various biochemical pathways:

  • Antimicrobial Activity : Research indicates that tmphen-Fe(II) exhibits significant growth-inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be as low as 0.21 μM under acidic conditions mimicking the granuloma environment in tuberculosis infections . This suggests its potential as a novel therapeutic agent for treating tuberculosis.
  • Protein Synthesis Inhibition : The mechanism by which tmphen-Fe(II) exerts its anti-tubercular effects involves the inhibition of viral protein synthesis. Studies using D29 mycobacteriophages demonstrated that treatment with tmphen-Fe(II) disrupted the synthesis of viral proteins, indicating a multifaceted mechanism of action against bacterial pathogens .
  • Safety Profile : Preliminary safety analyses have shown that tmphen-Fe(II) does not exhibit cytotoxicity against various cell lines nor does it display mutagenic activity in vitro. In vivo studies on female BALB/c mice indicated no acute toxicity associated with the compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Mycobacterium tuberculosis
Protein Synthesis InhibitionInhibits viral protein synthesis in mycobacteriophages
CytotoxicityNo significant cytotoxic effects noted
Acute ToxicityNo toxic effects in BALB/c mice

Additional Research Insights

  • Electrochemical Properties : The redox behavior of tmphen-Fe(II) complexes has been studied extensively. These properties are crucial for understanding the reactivity and potential applications of the compound in biochemical systems .
  • Chelation Properties : As a metal-chelating agent, tmphen can form stable complexes with various metal ions, enhancing its utility in both therapeutic and analytical chemistry contexts .
  • Potential Applications : Beyond its antimicrobial properties, there is growing interest in exploring tmphen-Fe(II) sulfate's role in cancer therapy due to its ability to induce oxidative stress selectively in tumor cells while sparing normal cells .

Q & A

Q. How is 3,4,7,8-tetramethyl-1,10-phenanthroline synthesized and characterized for iron(II) complex formation?

The ligand is synthesized via two primary routes: (1) de novo assembly from 1,2-diaminobenzene and substituted C₃ units or (2) substitution of pre-existing 1,10-phenanthroline derivatives (e.g., 4,7-dichloro-1,10-phenanthroline). For example, 4,7-dichloro-1,10-phenanthroline can undergo nucleophilic substitution with methyl groups to yield the tetramethyl derivative. Characterization includes ¹H NMR to confirm substitution patterns (e.g., methyl proton signals at δ 2.5–3.0 ppm) and elemental analysis . The iron(II) complex is formed by reacting the ligand with FeSO₄ in a pH-controlled environment (2.9–3.3) to stabilize the tris-complex .

Q. What are the optimal conditions for forming the tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II) complex in spectrophotometric iron analysis?

Maintain a pH of 2.9–3.3 using acetate buffer to prevent hydrolysis of Fe²⁺ and ensure rapid chelation. Use a 3:1 molar excess of ligand to iron to drive complexation to completion. Avoid interfering ions (e.g., Cu²⁺, Cr³⁺) by masking agents like thiourea or citrate. Measure absorbance at 510–520 nm (ε ≈ 11,000 L·mol⁻¹·cm⁻¹) . Calibration curves should be validated with standard FeSO₄ solutions (0.04–4 µg/mL) .

Q. How does 3,4,7,8-tetramethyl-1,10-phenanthroline compare to unsubstituted phenanthroline in iron(II) complex stability?

Methyl groups enhance steric protection of the Fe²⁺ center, reducing oxidation susceptibility. This increases the complex’s redox stability (E₁/₂ ≈ +1.1 V vs. SCE) compared to unsubstituted phenanthroline (E₁/₂ ≈ +1.06 V). The substitution also shifts UV-Vis absorption maxima slightly due to electron-donating effects .

Advanced Research Questions

Q. How do steric effects of methyl substituents influence the structural assembly of iron-phenanthroline complexes in supramolecular chemistry?

Methyl groups on 3,4,7,8-positions create steric hindrance, forcing head-to-head orientation in dimeric capsules (e.g., Cd(II)-calixarene systems). This contrasts with unsubstituted phenanthroline, which allows tilted orientations. Such steric control enables precise tuning of cavity sizes for host-guest applications . In catalysis, these substituents can modulate substrate access to the metal center, affecting reaction selectivity .

Q. What methodological challenges arise when determining iron speciation in the presence of competing ligands, and how can they be addressed?

Competing ligands (e.g., citrate, phosphate) can sequester Fe²⁺, reducing phenanthroline complexation. To mitigate:

  • Use masking agents (e.g., fluoride for Al³⁺, thiourea for Cu²⁺) .
  • Employ separation techniques (e.g., ion chromatography) before spectrophotometry .
  • Perform equilibrium studies with varying ligand concentrations to calculate stability constants (log β ≈ 21.3 for Fe²⁺-tetramethyl-phenanthroline) .

Q. How can contradictions in redox potential data for iron-phenanthroline complexes be resolved?

Discrepancies often arise from solvent effects (aqueous vs. non-aqueous), reference electrode inconsistencies, or trace O₂ oxidation. Standardize measurements using a Ag/AgCl (3 M KCl) reference electrode in deaerated acetate buffer (pH 3.0). Validate with cyclic voltammetry at 100 mV/s scan rates to assess reversibility . For air-sensitive complexes, use Schlenk-line techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.